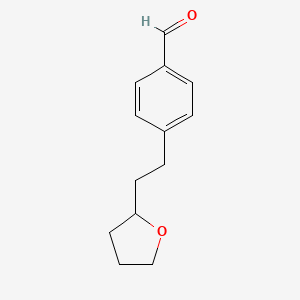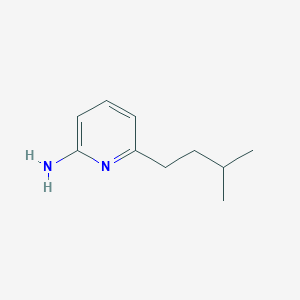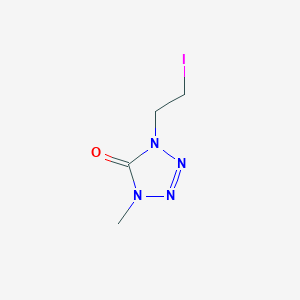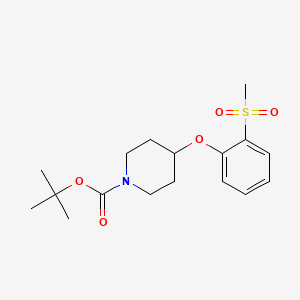
Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methanesulfonyl-phenol with a suitable halogenating agent to form the corresponding phenoxy intermediate.
Piperidine Coupling: The phenoxy intermediate is then reacted with piperidine under basic conditions to form the piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methanesulfonyl-phenoxy)-piperidine-1-carboxylic acid methyl ester
- 4-(2-Methanesulfonyl-phenoxy)-piperidine-1-carboxylic acid ethyl ester
- 4-(2-Methanesulfonyl-phenoxy)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The tert-butyl ester group may provide steric hindrance, affecting the compound’s interaction with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C17H25NO5S |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
tert-butyl 4-(2-methylsulfonylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(19)18-11-9-13(10-12-18)22-14-7-5-6-8-15(14)24(4,20)21/h5-8,13H,9-12H2,1-4H3 |
Clé InChI |
YIBXMCMYXUTUHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


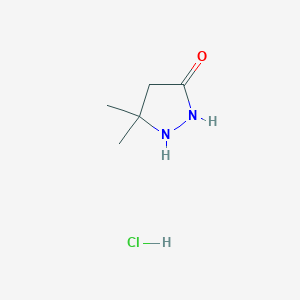
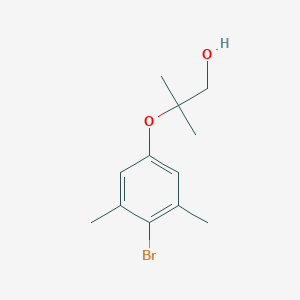
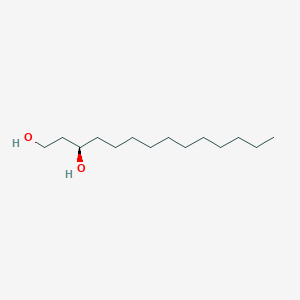
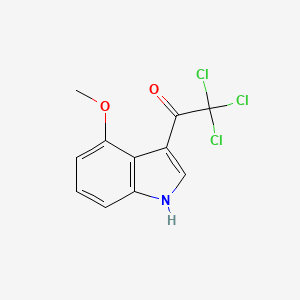
![6-[(6-Ethoxy-6-methylheptan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8388901.png)
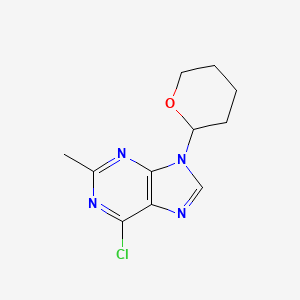
![2-Hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8388912.png)
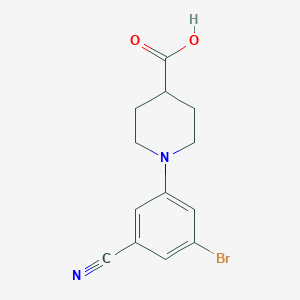
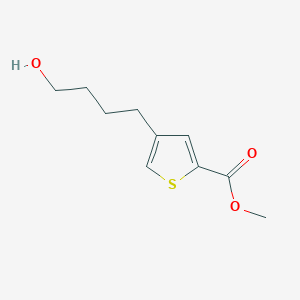
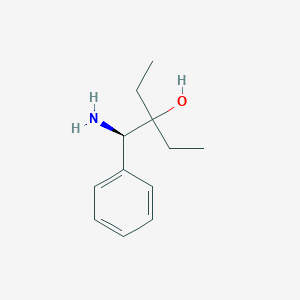
![Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B8388929.png)
